molecular formula C21H41NO3 B086854 Stearoyl sarcosine CAS No. 142-48-3

Stearoyl sarcosine

Cat. No. B086854
CAS RN: 142-48-3
M. Wt: 355.6 g/mol
InChI Key: RJYOKYDKKOFLBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of stearoyl sarcosine likely involves condensing stearoyl chloride with sarcosine or its derivatives in a controlled environment. A related process has been documented for creating stearoylamino-acids, where stearoyl chloride was condensed with the esters of amino acids, followed by saponification of the resulting esters (Zeelen & Havinga, 2010). This methodology could be adapted for the synthesis of stearoyl sarcosine by using sarcosine as the starting amino acid.

Molecular Structure Analysis

The molecular structure of sarcosine derivatives has been a subject of interest, with studies revealing the crystal and molecular structures of sarcosine itself. For instance, sarcosine hydrochloride was found to have a planar structure, stabilized by a network of hydrogen bonds and van der Waals' forces (Bhattacharyya & Saha, 1978). These findings on sarcosine's structure could help infer the molecular geometry and bonding interactions present in stearoyl sarcosine, suggesting a complex arrangement influenced by the stearoyl group's hydrophobic character.

Chemical Reactions and Properties

Sarcosine participates in various chemical reactions, indicating potential reactivity pathways for stearoyl sarcosine. For instance, sarcosine has been used in cycloaddition reactions to form new compounds (Buev, Moshkin, & Sosnovskikh, 2017). This reactivity could extend to stearoyl sarcosine, enabling it to undergo similar reactions and form unique products.

Physical Properties Analysis

The physical properties of stearoyl sarcosine can be inferred from studies on sarcosine and stearoyl derivatives. Sarcosine's solubility and interaction with water have been explored, showing its role in protein stabilization and interaction with urea (Kumar & Kishore, 2013). These properties suggest stearoyl sarcosine could exhibit unique solubility characteristics and interactions with biomolecules, influenced by the stearoyl group's hydrophobic nature.

Chemical Properties Analysis

The chemical properties of stearoyl sarcosine, while not directly documented, can be extrapolated from related research. Sarcosine's involvement in metabolic pathways and its role as a biomarker in cancer progression indicate its biological significance (Sreekumar et al., 2009). The introduction of the stearoyl group could modify these properties, potentially affecting sarcosine's metabolic role and interaction with biological systems.

Scientific Research Applications

  • Prostate Cancer Diagnosis : Sarcosine, a derivative of Stearoyl sarcosine, is studied for its potential in prostate cancer diagnosis. A study by Wu et al. (2011) found that urinary sarcosine has limited potential in prostate cancer diagnosis, but a urinary metabolomic panel based on GC/MS assay following microwave-assisted derivatization may be a diagnostic tool for prostate cancer (Wu et al., 2011).

  • Cancer Cell Invasion and Aggressivity : Sreekumar et al. (2009) identified sarcosine as a metabolite that significantly increases during prostate cancer progression to metastasis and can be detected non-invasively in urine. Sarcosine levels are also increased in invasive prostate cancer cell lines compared to benign prostate epithelial cells (Sreekumar et al., 2009).

  • Schizophrenia Treatment : Chang et al. (2020) conducted a meta-analysis and found that sarcosine may be associated with treatment effects on overall clinical symptoms in patients with schizophrenia, though not significantly impacting cognitive functions (Chang et al., 2020).

  • Neurological Effects : In a study by Chen et al. (2012), sarcosine was found to reverse toluene-induced changes in motor coordination, novel object recognition, and rectal temperature in mice, suggesting potential applications in treating toluene intoxications (Chen et al., 2012).

  • Antidepressant Effects : Chen et al. (2015) reported that sarcosine exhibited antidepressant-like effects by enhancing the AMPAR–mTOR signaling pathway activity and facilitating AMPAR membrane insertion in rats (Chen et al., 2015).

  • Glycine Receptor Agonist : Zhang et al. (2009) discovered that sarcosine is a GlyR agonist, evoking a dose-dependent, strychnine-sensitive Cl(-) current that cross-inhibited glycine currents (Zhang et al., 2009).

properties

IUPAC Name

2-[methyl(octadecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOKYDKKOFLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059716
Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoyl sarcosine

CAS RN

142-48-3
Record name Stearoyl Sarcosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxooctadecyl)sarcosine
Source European Chemicals Agency (ECHA)
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Record name STEAROYL SARCOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
RS Lanigan - International Journal of Toxicology, 2001 - europepmc.org
This safety assessment addresses cosmetic ingredients that are N-acyl derivatives of sarcosine and are generally referred to as acyl sarcosines, and those that are salts, known …
Number of citations: 51 europepmc.org
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2021 - journals.sagepub.com
The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of 5 acyl sarcosines and 9 sarcosinate salts as used in cosmetics; all of these ingredients are reported to …
Number of citations: 1 journals.sagepub.com
BN Tackie-Otoo, MAA Mohammed, JYS Tze… - Journal of Molecular …, 2022 - Elsevier
The vast deployment of surfactants worldwide in various industries has an intense impact on the environment. This led to the quest for surfactants with high performance but less …
Number of citations: 9 www.sciencedirect.com
D Bajani, D Gharai, J Dey - Journal of colloid and interface science, 2018 - Elsevier
Self-assembly of surfactants is influenced by various intermolecular interactions and molecular structure, which dictate packing of molecules in the aggregate and its microstructure. …
Number of citations: 38 www.sciencedirect.com
SE Kaskah, G Ehrenhaft, J Gollnick… - … Science and Technology, 2019 - Taylor & Francis
Potential natural and environment-friendly substances are often used as substitutes for inhibitors to protect steel against corrosion in a sustainable way. Here, three biodegradable N-…
Number of citations: 5 www.tandfonline.com
SE Kaskah, M Pfeiffer, H Klock, H Bergen… - Surfaces and …, 2017 - Elsevier
Green corrosion inhibitors are considered to have a high efficiency in steel protection without any environmental limitations. In the present work, three N-acyl derivatives of sarcosine are …
Number of citations: 32 www.sciencedirect.com
SE Kaskah, G Ehrenhaft, J Gollnick… - Corrosion and Materials …, 2022 - mdpi.com
To investigate the corrosion protection behavior of naturally derived cocoyl sarcosine in combination with N-b-hydroxyethyl oleyl imidazole for steel CR4 in 0.1 M NaCl, different …
Number of citations: 2 www.mdpi.com
RL Bowen - Journal of dental research, 1965 - journals.sagepub.com
… Stearic acid and stearoyl sarcosine did not promote adhesion. Neither did oleoyl sarcosine, … stearic acid, 12-hydroxy stearic acid, stearoyl sarcosine, and oleoyl sarcosine, respectively. …
Number of citations: 110 journals.sagepub.com
EI Spearman… - 1970 - apps.dtic.mil
… most effective corrosion-inhibiting additive was stearoyl sarcosine. Experimental lubricants for weapons were formulated with stearoyl sarcosine and antiwear additives in a mineral oil-…
Number of citations: 2 apps.dtic.mil
GB Ray, S Ghosh, SP Moulik - Journal of Surfactants and Detergents, 2009 - Springer
Sodium N-dodecanoyl sarcosinate (SDDS), a novel amino-acid based surfactant, has immense biological and industrial importance. Although it is being used in a number of cosmetic …
Number of citations: 109 link.springer.com

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